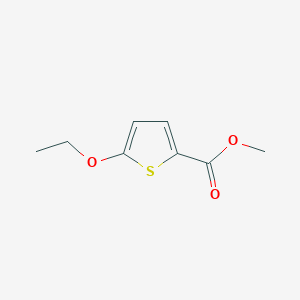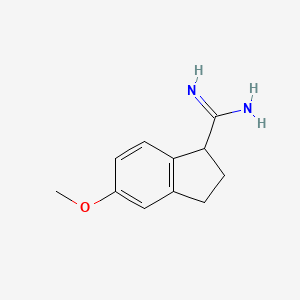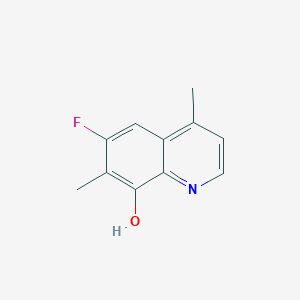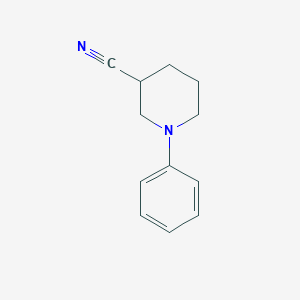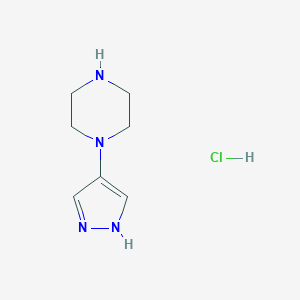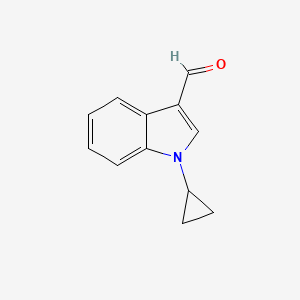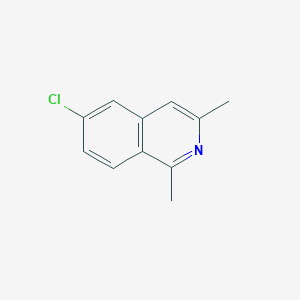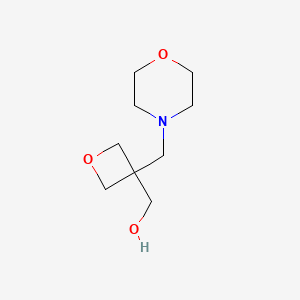
(3-(Morpholinomethyl)oxetan-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Morpholinomethyl)oxetan-3-YL)methanol is a chemical compound characterized by the presence of an oxetane ring and a morpholine moiety. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The morpholine group, a six-membered ring containing both nitrogen and oxygen, imparts additional chemical properties to the compound. This combination makes this compound a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Morpholinomethyl)oxetan-3-YL)methanol typically involves the reaction of oxetane derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated oxetane reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted oxetane derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
(3-(Morpholinomethyl)oxetan-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Morpholinomethyl)oxetan-3-YL)methanol involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The morpholine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. These properties make it a versatile compound in medicinal chemistry and drug design.
Comparison with Similar Compounds
(3-(Bromomethyl)oxetan-3-YL)methanol: Similar structure but with a bromine atom instead of the morpholine group.
(3-(Aryloxymethyl)oxetan-3-YL)methanol: Contains an aryloxy group instead of the morpholine moiety.
Uniqueness: (3-(Morpholinomethyl)oxetan-3-YL)methanol is unique due to the presence of both the oxetane ring and the morpholine group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[3-(morpholin-4-ylmethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2 |
InChI Key |
ZFUZVCPLXJQOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
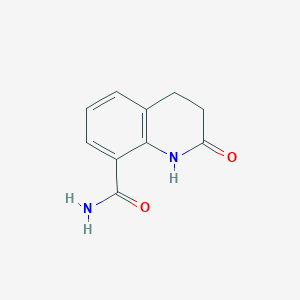
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)

